molecular formula C20H54P2Si6 B14159008 Diphosphene, bis(tris(trimethylsilyl)methyl)- CAS No. 86120-22-1

Diphosphene, bis(tris(trimethylsilyl)methyl)-

Cat. No.: B14159008
CAS No.: 86120-22-1
M. Wt: 525.1 g/mol
InChI Key: GLEDAYVIGSVDIL-UHFFFAOYSA-N
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Description

Diphosphene, bis(tris(trimethylsilyl)methyl)- is a unique organophosphorus compound characterized by the presence of a phosphorus-phosphorus double bond (P=P). This compound is notable for its stability, which is achieved through the steric protection provided by the bulky tris(trimethylsilyl)methyl groups attached to the phosphorus atoms. The compound has garnered significant interest in the field of organophosphorus chemistry due to its distinctive structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the reaction of tris(trimethylsilyl)methylchloride with white phosphorus (P4) in the presence of a sodium-potassium alloy. The reaction proceeds as follows:

14P4+3Me3SiCl+3KP(SiMe3)3+3KCl\frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl 41​P4​+3Me3​SiCl+3K→P(SiMe3​)3​+3KCl

This method yields the desired diphosphene compound along with potassium chloride as a byproduct .

Industrial Production Methods

While the industrial production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects involves the reactivity of the phosphorus-phosphorus double bond (P=P). The bulky tris(trimethylsilyl)methyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the steric protection provided by the tris(trimethylsilyl)methyl groups, which enhances its stability and reactivity compared to other diphosphenes and phosphines. This makes it a valuable compound for various chemical applications and research studies.

Properties

CAS No.

86120-22-1

Molecular Formula

C20H54P2Si6

Molecular Weight

525.1 g/mol

IUPAC Name

tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane

InChI

InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3

InChI Key

GLEDAYVIGSVDIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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